molecular formula C14H20N2O2 B11862069 Methyl 6-(azepan-1-yl)-4-methylnicotinate

Methyl 6-(azepan-1-yl)-4-methylnicotinate

Cat. No.: B11862069
M. Wt: 248.32 g/mol
InChI Key: UKBQSSNKQIGFIE-UHFFFAOYSA-N
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Description

Methyl 6-(azepan-1-yl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an azepane ring, a six-membered nitrogen-containing heterocycle, attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(azepan-1-yl)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with azepane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(azepan-1-yl)-4-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-(azepan-1-yl)-4-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(azepan-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(piperidin-1-yl)-4-methylnicotinate
  • Methyl 6-(morpholin-1-yl)-4-methylnicotinate
  • Methyl 6-(pyrrolidin-1-yl)-4-methylnicotinate

Uniqueness

Methyl 6-(azepan-1-yl)-4-methylnicotinate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or morpholine can influence its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 6-(azepan-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-9-13(15-10-12(11)14(17)18-2)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3

InChI Key

UKBQSSNKQIGFIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCCCCC2

Origin of Product

United States

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